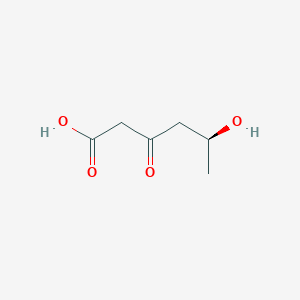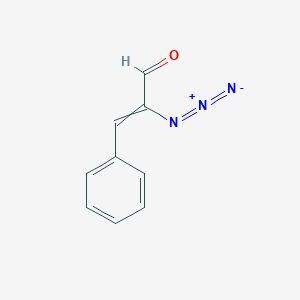
2-Azido-3-phenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-3-phenylprop-2-enal is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor into the azido compound . This reaction is usually carried out under mild conditions and can be applied to various substrates.
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-phenylprop-2-enal are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive azido group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-3-phenylprop-2-enal can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Diazotizing Reagents:
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
2-Azido-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various chemical reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Azido-3-phenylprop-2-enal involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The azido group can also act as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enal: A precursor molecule that can be converted into 2-Azido-3-phenylprop-2-enal through diazotransfer reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. This compound can undergo specific reactions that are not possible with its non-azido counterparts, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
820975-55-1 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-azido-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
KZTQGYGRVHCTMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
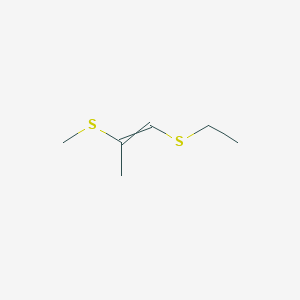
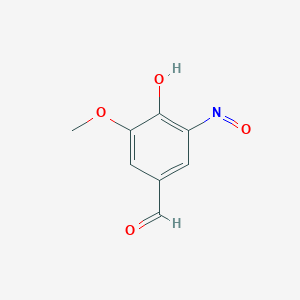
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

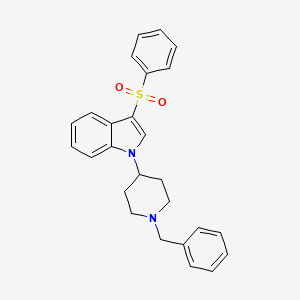
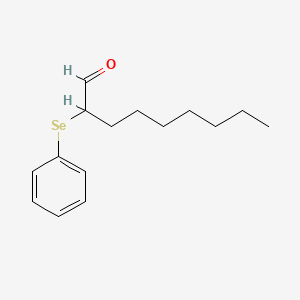
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)

![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
